methyl 2-bromo-5-chloro-3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-5-chloro-3-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Methyl 2-bromo-5-chloro-3-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-bromo-5-chloro-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. Another method involves the direct bromination, chlorination, and fluorination of methyl benzoate under controlled conditions to achieve the desired substitution pattern .
Analyse Chemischer Reaktionen
Methyl 2-bromo-5-chloro-3-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-5-chloro-3-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-bromo-5-chloro-3-fluorobenzoate depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the enzyme. The presence of bromine, chlorine, and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromo-5-chloro-3-fluorobenzoate can be compared with other similar compounds such as:
Methyl 2-bromo-5-fluorobenzoate: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Methyl 2-bromo-5-chlorobenzoate: Lacks the fluorine atom, which may influence its chemical stability and biological activity.
Methyl 2-bromo-4-chloro-3-fluorobenzoate: Has a different substitution pattern, which can lead to different chemical and biological properties.
Each of these compounds has unique features that make them suitable for specific applications, and the choice of compound depends on the desired properties and reactivity for a given research or industrial purpose.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-bromo-5-chloro-3-fluorobenzoate involves the bromination, chlorination, and fluorination of benzoic acid followed by esterification with methanol.", "Starting Materials": [ "Benzoic acid", "Bromine", "Chlorine", "Fluorine", "Methanol", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of benzoic acid with bromine in the presence of sulfuric acid to yield methyl 2-bromo-3-carboxybenzoate.", "Step 2: Chlorination of methyl 2-bromo-3-carboxybenzoate with chlorine in the presence of sulfuric acid to yield methyl 2-bromo-5-chloro-3-carboxybenzoate.", "Step 3: Fluorination of methyl 2-bromo-5-chloro-3-carboxybenzoate with fluorine in the presence of sodium hydroxide to yield methyl 2-bromo-5-chloro-3-fluorobenzoate.", "Step 4: Esterification of methyl 2-bromo-5-chloro-3-fluorobenzoate with methanol in the presence of sulfuric acid to yield methyl 2-bromo-5-chloro-3-fluorobenzoate." ] } | |
CAS-Nummer |
1507624-50-1 |
Molekularformel |
C8H5BrClFO2 |
Molekulargewicht |
267.48 g/mol |
IUPAC-Name |
methyl 2-bromo-5-chloro-3-fluorobenzoate |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 |
InChI-Schlüssel |
OGVOPTIPFPKOCK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)F)Br |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.